molecular formula C16H19NSi B137973 1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline CAS No. 131373-01-8

1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline

Cat. No.: B137973
CAS No.: 131373-01-8
M. Wt: 253.41 g/mol
InChI Key: XRCZXMSHMJVXRH-UHFFFAOYSA-N
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Description

1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline is a chemical compound with the molecular formula C16H19NSi. It is a specialty product often used in proteomics research . This compound is characterized by the presence of a trimethylsilanyl group attached to a dihydro-benzo[f]isoquinoline structure.

Preparation Methods

The synthesis of 1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline typically involves the reaction of appropriate precursors under specific conditionsIndustrial production methods would likely involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trimethylsilanyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline involves its interaction with specific molecular targets. The trimethylsilanyl group can influence the compound’s reactivity and binding affinity to various biological molecules. The pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

1-Trimethylsilanyl-5,6-dihydro-benzo[f]isoquinoline can be compared with other similar compounds such as:

  • 1-Trimethylsilanyl-5,6-dihydro-benzo[g]isoquinoline
  • 1-Trimethylsilanyl-5,6-dihydro-benzo[h]isoquinoline

These compounds share similar structural features but differ in the position of the trimethylsilanyl group and the benzo ring fusion. The uniqueness of this compound lies in its specific structural configuration, which can influence its chemical reactivity and applications .

Properties

IUPAC Name

5,6-dihydrobenzo[f]isoquinolin-1-yl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NSi/c1-18(2,3)15-11-17-10-13-9-8-12-6-4-5-7-14(12)16(13)15/h4-7,10-11H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCZXMSHMJVXRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C2C(=CN=C1)CCC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564269
Record name 1-(Trimethylsilyl)-5,6-dihydrobenzo[f]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131373-01-8
Record name 1-(Trimethylsilyl)-5,6-dihydrobenzo[f]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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